1-Bromo-2,6-dimethylundeca-2,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
61271-92-9 |
|---|---|
Molecular Formula |
C13H23Br |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-bromo-2,6-dimethylundeca-2,5-diene |
InChI |
InChI=1S/C13H23Br/c1-4-5-6-8-12(2)9-7-10-13(3)11-14/h9-10H,4-8,11H2,1-3H3 |
InChI Key |
REYFDCILRHJNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCC=C(C)CBr)C |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 1 Bromo 2,6 Dimethylundeca 2,5 Diene
Retrosynthetic Analysis of the 1-Bromo-2,6-dimethylundeca-2,5-diene Scaffold
A retrosynthetic analysis of this compound allows for the deconstruction of the complex target molecule into simpler, more readily available starting materials. This process highlights the key bond formations and functional group interconversions necessary for a successful synthesis.
Disconnection Approaches for the Polyene Chain
The carbon backbone of this compound can be disconnected at several points. A primary disconnection strategy would involve breaking the C4-C5 single bond, which separates the diene system from the rest of the aliphatic chain. This suggests a coupling reaction between a C4 vinyl fragment and a C7 alkyl fragment.
Another logical disconnection is at the C2-C3 double bond, which could be formed through olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, or Julia olefination. nih.gov These methods, however, can sometimes lack complete stereocontrol. nih.gov
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and stereospecific method for constructing the diene moiety. nih.govacs.org This approach would involve the coupling of a vinyl halide with a vinylborane (B8500763) reagent, where the stereochemistry of the double bonds is pre-defined in the coupling partners. nih.gov
| Disconnection Approach | Key Reaction Type | Potential Precursors |
| C4-C5 Single Bond | Cross-Coupling (e.g., Suzuki, Stille) | Vinyl halide/boronate and an alkyl halide/organometallic |
| C2-C3 Double Bond | Olefination (e.g., Wittig, HWE) | Aldehyde/ketone and a phosphonium (B103445) ylide/phosphonate (B1237965) |
| C5-C6 Double Bond | Olefin Metathesis | Two simpler alkene fragments |
Strategies for Bromo-Functionality Introduction
The terminal bromo-functionality at the C1 position is an allylic bromide. The most common and effective method for the selective introduction of a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS). chadsprep.comlibretexts.org This reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator. chadsprep.comchemistrysteps.com The use of NBS is advantageous as it maintains a low concentration of Br2 in the reaction mixture, which helps to prevent unwanted side reactions such as addition to the double bonds. chemistrysteps.com
An alternative strategy would be the conversion of a corresponding allylic alcohol to the bromide. This can be achieved using reagents such as phosphorus tribromide (PBr3) or the Appel reaction (CBr4/PPh3).
Considerations for Stereochemical Control in Diene Formation
The stereochemistry of the 2,5-diene system is a critical aspect of the synthesis. The desired stereoisomer can be achieved through several methods. As mentioned, transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are highly effective as they are stereospecific. nih.govacs.org The stereochemistry of the starting vinyl halides and vinylboronates is retained in the final diene product. organic-chemistry.org
Olefin metathesis, particularly ring-closing metathesis followed by a ring-opening step, can also provide control over the geometry of the newly formed double bonds. mdpi.com Additionally, certain olefination reaction variants have been developed to provide high levels of stereoselectivity for either the (E) or (Z) isomer.
| Method | Stereochemical Outcome | Key Features |
| Suzuki-Miyaura Coupling | Stereospecific | Retains the stereochemistry of the vinyl partners. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Generally E-selective | Use of modified phosphonates can favor Z-isomers. |
| Julia-Kocienski Olefination | Generally E-selective | Involves the reaction of a sulfone with an aldehyde or ketone. |
| Olefin Metathesis | Dependent on catalyst and substrate | Can be highly selective for either E or Z isomers. mdpi.com |
Development and Optimization of Total Synthesis Routes
Based on the retrosynthetic analysis, both convergent and linear synthetic pathways can be devised for the synthesis of this compound.
Convergent Synthetic Pathways to this compound
For this compound, a convergent approach could involve the synthesis of two main fragments:
Fragment A: A C1-C5 unit containing the 1-bromo-2-methyl-2-ene moiety and a suitable functional group for coupling at C5.
Fragment B: A C6-C11 unit containing the 6-methyl-5-ene moiety, also with a functional group for coupling.
Linear Synthetic Pathways to this compound
A plausible linear synthesis could start from a simple C6-C11 alkyl chain. The diene system could be built sequentially. For example, the C5-C6 double bond could be introduced first, followed by the elaboration of the chain and the formation of the C2-C3 double bond. Iterative cross-coupling reactions, using bifunctional building blocks, represent a modern and efficient linear approach to polyene synthesis. nih.gov
The final step in a linear synthesis would likely be the introduction of the bromo-functionality at the allylic C1 position using NBS, as this reactive group might not be compatible with all of the preceding reaction conditions. openochem.org
Exploration of Novel Reagents and Catalysts in Diene Formation
The formation of the diene system is a critical step in the synthesis of the target molecule. Modern organic synthesis has moved beyond classical elimination reactions to employ highly efficient and selective transition metal-catalyzed methods. nih.gov Catalysts based on palladium, nickel, ruthenium, and cobalt have demonstrated remarkable efficacy in constructing conjugated and non-conjugated dienes. mdpi.comorganic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are powerful tools for creating C-C bonds to form dienes. orgoreview.com For instance, the coupling of a vinyl-organotin or vinyl-boronic acid derivative with a vinyl halide can generate a diene with high stereochemical fidelity. mdpi.com Nickel catalysts, often more cost-effective than palladium, are also employed in coupling reactions and have shown unique reactivity patterns. nih.gov Recent research has focused on developing ligand systems that can fine-tune the catalyst's activity and selectivity, allowing for the synthesis of complex dienes under mild conditions. nih.gov Dienylation, the direct installation of a four-carbon dienyl unit, has also emerged as an efficient strategy, shortcutting multi-step sequences. nih.gov
The table below summarizes some modern catalytic systems applicable to diene formation.
Table 1: Catalytic Systems for Diene Formation
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium(0) with Phosphine (B1218219) Ligands | Suzuki/Stille Coupling | Vinyl boronic acids/stannanes + Vinyl halides | High stereoretention, broad functional group tolerance. orgoreview.commdpi.com |
| Nickel(0) with N-Heterocyclic Carbene (NHC) Ligands | Hydroalkylation | 1,3-Dienes + Ketones/Aldehydes | Atom-economical C-C bond formation. nih.gov |
| Grubbs or Schrock Catalysts | Olefin Metathesis | Alkenes + Alkynes (Enyne Metathesis) | Direct formation of 1,3-dienes from simple precursors. nih.govmdpi.com |
Methodologies for Regioselective Bromination in Unsaturated Systems
Introducing a bromine atom into an unsaturated system like a diene requires careful control of regioselectivity to avoid a mixture of products. The reaction of a conjugated diene with electrophilic bromine (e.g., Br₂) or hydrobromic acid (HBr) can lead to both 1,2-addition and 1,4-addition products. libretexts.orgmasterorganicchemistry.com The ratio of these products is often dependent on reaction conditions such as temperature.
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction typically favors the 1,2-addition product, which is formed faster via the more stable allylic carbocation intermediate (kinetic control). chemtube3d.comlibretexts.org At higher temperatures, the more stable 1,4-addition product, which has a more substituted double bond, tends to predominate as the reaction reaches thermodynamic equilibrium. chemtube3d.com
N-Bromoamides: For more selective bromination, reagents such as N-Bromosuccinimide (NBS) are widely used. rsc.org In the presence of a radical initiator or light, NBS is the reagent of choice for the allylic bromination of olefins, which would be a potential route to functionalize a precursor at a position adjacent to a double bond. Electrophilic bromination using NBS can also be achieved, often leading to bromohydrin formation in the presence of water. rsc.org
Specialized Brominating Agents: Other reagents like (bromodimethyl)sulfonium bromide have been developed for the efficient and high-yielding bromination of alkenes to their corresponding trans-dibromo compounds under mild conditions. researchgate.net
The following table outlines common reagents and conditions for regioselective bromination.
Table 2: Reagents and Conditions for Regioselective Bromination
| Reagent | Reaction Type | Conditions | Predominant Product/Selectivity |
|---|---|---|---|
| HBr | Electrophilic Addition to Diene | Low Temperature (-80 °C) | 1,2-Addition (Kinetic Product). libretexts.org |
| HBr | Electrophilic Addition to Diene | High Temperature (40 °C) | 1,4-Addition (Thermodynamic Product). libretexts.org |
| Br₂ | Electrophilic Addition to Diene | Inert Solvent (e.g., CCl₄) | Mixture of 1,2- and 1,4-dibromo adducts. masterorganicchemistry.comyoutube.com |
Chemo- and Stereoselective Construction of the Undecane (B72203) Backbone
The assembly of the C11 carbon skeleton of this compound with the correct placement and geometry of the double bonds is a significant synthetic challenge that can be addressed through several powerful reactions.
Olefin metathesis has revolutionized the synthesis of complex molecules by enabling the precise construction of carbon-carbon double bonds. wikipedia.org For a molecule like the target diene, cross-metathesis (CM) would be a highly effective strategy. sigmaaldrich.com This reaction involves the exchange of fragments between two different alkenes, catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) complexes. wikipedia.orgnih.gov
A plausible cross-metathesis approach to the undecadiene backbone could involve the reaction of two simpler alkenes, strategically chosen to assemble the desired structure. The high functional group tolerance of modern catalysts, such as the Hoveyda-Grubbs second-generation catalyst, makes this a very attractive route. nih.gov Enyne metathesis, which couples an alkene with an alkyne, also provides a direct route to conjugated 1,3-dienes. nih.govmdpi.com
Olefination reactions are fundamental to alkene synthesis and offer reliable methods for constructing the diene system.
The Wittig Reaction: This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.com To construct a diene, an α,β-unsaturated aldehyde can be reacted with a saturated ylide, or a saturated aldehyde can be reacted with an allylic ylide. researchgate.net The latter approach, however, often produces a mixture of geometric isomers. researchgate.net The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org It offers several advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed and, most importantly, a strong preference for producing the thermodynamically more stable (E)-alkene. alfa-chemistry.comorganic-chemistry.org This high (E)-selectivity makes the HWE reaction a superior choice for controlling double bond geometry in many cases. nrochemistry.com
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove). wikipedia.org |
| Reactivity | Ylide reactivity varies; stabilized ylides are less reactive. | Phosphonate carbanions are generally more nucleophilic and can react with hindered ketones. nrochemistry.com |
| Stereoselectivity | Variable: Non-stabilized ylides → (Z)-alkenes; Stabilized ylides → (E)-alkenes. wikipedia.org | Generally high selectivity for (E)-alkenes. wikipedia.orgalfa-chemistry.com |
The biological activity and physical properties of dienes are often dictated by the geometry of their double bonds. Therefore, controlling E/Z isomerism is paramount.
The choice of olefination reaction is a primary method for controlling stereochemistry. As noted, the HWE reaction is a reliable method for generating (E)-alkenes. nrochemistry.com For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari modification of the HWE reaction (using electron-withdrawing phosphonates and specific base/solvent combinations) can be employed to favor the (Z)-isomer with high selectivity. nrochemistry.com In the Wittig reaction, using non-stabilized ylides under salt-free conditions typically provides the (Z)-alkene. wikipedia.org
Furthermore, recent advances in catalysis have enabled stereodivergent synthesis, where the choice of ligand can completely switch the stereochemical outcome. For example, in certain palladium-catalyzed dienylation reactions, one phosphine ligand (e.g., dppbz) can produce the E-diene, while another (e.g., Xantphos) can yield the Z-diene from the same starting materials. nih.gov Post-synthetic isomerization using specific catalysts, such as dinuclear palladium complexes, can also selectively convert an E-1,3-diene to its Z-isomer. researchgate.net
Table 4: Methodologies for Controlling E/Z Isomerism in Diene Synthesis
| Desired Isomer | Method | Reagents/Conditions |
|---|---|---|
| (E)-Alkene | Horner-Wadsworth-Emmons | Aldehyde/Ketone + Stabilized Phosphonate Carbanion. alfa-chemistry.com |
| (E)-Alkene | Wittig Reaction | Aldehyde/Ketone + Stabilized Ylide. wikipedia.org |
| (Z)-Alkene | Wittig Reaction (salt-free) | Aldehyde/Ketone + Non-stabilized Ylide. wikipedia.org |
| (Z)-Alkene | Still-Gennari HWE Modification | Aldehyde + Bis(trifluoroethyl)phosphonates with KHMDS/18-crown-6. nrochemistry.com |
| (E) or (Z)-Diene | Stereodivergent Pd-Catalysis | Aryl Halide + Sulfolene; Ligand determines outcome (e.g., dppbz for E, Xantphos for Z). nih.gov |
Advanced Bromination Techniques for Terminal Alkene Functionalization
The final challenge in synthesizing this compound is the selective introduction of bromine at the C1 position. Direct bromination of the diene system would likely lead to addition across the double bonds. Therefore, a more sophisticated strategy is required, likely involving the functionalization of a suitable precursor.
One advanced and highly effective method is the anti-Markovnikov hydrobromination of a terminal alkene . This can be achieved via a two-step hydroboration-bromination sequence. acs.org In this process, a terminal alkene precursor (e.g., 2,6-dimethylundeca-1,5-diene) would first be treated with a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which selectively adds to the less sterically hindered terminal carbon. The resulting organoborane intermediate is then treated with bromine in the presence of a base (e.g., sodium methoxide). This cleaves the carbon-boron bond and replaces it with a carbon-bromine bond, yielding the desired terminal alkyl bromide with anti-Markovnikov regioselectivity. acs.org This method avoids the formation of carbocation intermediates and provides excellent control over the position of the bromine atom.
Radical-Mediated Bromination Approaches
Radical-mediated bromination offers a powerful method for introducing a bromine atom at an allylic position, which is the carbon atom adjacent to a double bond. chemistrysteps.commasterorganicchemistry.com The most common and effective reagent for this transformation is N-bromosuccinimide (NBS), often used in the presence of a radical initiator such as light (hν) or a peroxide like benzoyl peroxide. wikipedia.orgwikipedia.org This method, known as the Wohl-Ziegler reaction, is highly selective for the allylic position due to the lower bond dissociation energy of allylic C-H bonds compared to other C-H bonds in the molecule. wikipedia.org
The mechanism proceeds via a radical chain reaction. libretexts.org Initiation involves the formation of a bromine radical from NBS. libretexts.org This bromine radical then abstracts an allylic hydrogen from 2,6-dimethylundeca-2,5-diene, generating a resonance-stabilized allylic radical. chemistrysteps.com This radical intermediate is key to the reaction's selectivity. chemistrysteps.com The allylic radical then reacts with a molecule of Br₂, generated in low concentrations from the reaction of HBr with NBS, to form the allylic bromide product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comchadsprep.com The low concentration of Br₂ is crucial to suppress the competing electrophilic addition of bromine to the double bonds. masterorganicchemistry.com
In the case of 2,6-dimethylundeca-2,5-diene, there are two potential allylic positions that could react, leading to a mixture of products. The stability of the resulting allylic radical intermediates will influence the product distribution. Abstraction of a hydrogen atom from the C4 position would lead to a resonance-stabilized radical. Similarly, abstraction from the C7 methyl group would also generate a resonance-stabilized allylic radical.
Table 1: Potential Products of Radical-Mediated Bromination of 2,6-dimethylundeca-2,5-diene
| Starting Material | Reagents | Potential Product(s) | Key Features |
| 2,6-dimethylundeca-2,5-diene | NBS, CCl₄, hν or peroxide | 4-Bromo-2,6-dimethylundeca-2,5-diene | Bromination at the secondary allylic position. |
| 2,6-dimethylundeca-2,5-diene | NBS, CCl₄, hν or peroxide | 7-Bromo-2,6-dimethylundeca-2,5-diene | Bromination at the primary allylic position. |
The regioselectivity of the reaction would be determined by the relative stability of the possible allylic radical intermediates and steric factors. Generally, more substituted radicals are more stable, which might favor the formation of the radical at the C4 position.
Electrophilic Bromination with Stereochemical Considerations
Electrophilic addition of bromine (Br₂) to a conjugated diene system, such as the one present in 2,6-dimethylundeca-2,5-diene, can lead to two types of addition products: 1,2-addition and 1,4-addition products. pressbooks.publibretexts.org The reaction proceeds through an allylic carbocation intermediate, which is stabilized by resonance. chemistrynotmystery.com
The initial step involves the electrophilic attack of a bromine molecule on one of the double bonds, forming a bromonium ion intermediate. This intermediate is then opened by a bromide ion. The attack of the bromide ion can occur at two different positions of the resonance-stabilized allylic carbocation that is in equilibrium with the bromonium ion.
1,2-Addition: The bromide ion attacks the carbon atom that was part of the original double bond and is adjacent to the carbon bearing the first bromine atom.
1,4-Addition: The bromide ion attacks the carbon atom at the other end of the conjugated system, leading to the formation of a new double bond between the C2 and C3 positions. pressbooks.pubchemtube3d.com
The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature. jove.com Lower temperatures typically favor the 1,2-addition product (kinetic control), while higher temperatures favor the more stable 1,4-addition product (thermodynamic control). youtube.com The stereochemistry of the addition is typically anti, meaning the two bromine atoms add to opposite faces of the double bond. acs.org The presence of methyl groups on the diene will influence the stability of the intermediate carbocation and may direct the regioselectivity of the initial electrophilic attack.
Table 2: Potential Products of Electrophilic Bromination of 2,6-dimethylundeca-2,5-diene
| Starting Material | Reagents | Potential Product Type | Product Structure | Stereochemistry |
| 2,6-dimethylundeca-2,5-diene | Br₂, CH₂Cl₂ | 1,2-Addition | 2,3-Dibromo-2,6-dimethylundeca-5-ene | Typically anti addition |
| 2,6-dimethylundeca-2,5-diene | Br₂, CH₂Cl₂ | 1,4-Addition | 2,5-Dibromo-2,6-dimethylundeca-3-ene | Can lead to E and Z isomers |
Regioselective Hydrobromination and Subsequent Transformations
The addition of hydrogen bromide (HBr) to a conjugated diene can also proceed via two different pathways, leading to either Markovnikov or anti-Markovnikov products, depending on the reaction conditions. organic-chemistry.org
Under standard electrophilic addition conditions (HBr in the absence of peroxides), the reaction follows Markovnikov's rule. The proton adds to the double bond to form the most stable carbocation, which in the case of a conjugated diene is a resonance-stabilized allylic carbocation. libretexts.orgjove.com The bromide ion then attacks this carbocation, leading to a mixture of 1,2- and 1,4-addition products. The regioselectivity is dictated by the stability of the carbocation intermediate.
In contrast, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.comrutgers.edu A bromine radical, generated from HBr and the peroxide initiator, adds to the double bond to form the most stable radical intermediate. youtube.com This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical. youtube.com This anti-Markovnikov addition would place the bromine atom on the less substituted carbon of the double bond.
For 2,6-dimethylundeca-2,5-diene, these two conditions would likely lead to different constitutional isomers of a bromoalkene. These resulting bromoalkenes could then potentially undergo subsequent transformations, such as elimination or substitution reactions, to generate other valuable compounds, though the focus here remains on the initial hydrobromination.
Table 3: Predicted Products of Regioselective Hydrobromination of 2,6-dimethylundeca-2,5-diene
| Starting Material | Reagents | Reaction Type | Predicted Major Product(s) | Regioselectivity |
| 2,6-dimethylundeca-2,5-diene | HBr | Electrophilic Addition | Mixture of 1,2- and 1,4-adducts | Markovnikov |
| 2,6-dimethylundeca-2,5-diene | HBr, Peroxides | Radical Addition | Anti-Markovnikov adduct | Anti-Markovnikov |
General principles of reactivity for similar structures, such as vinylic/allylic bromides and conjugated dienes, are well-established in organic chemistry. For instance, such compounds can theoretically undergo nucleophilic substitution reactions (SN1 and SN2), as well as various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. However, without experimental data specific to this compound, any discussion of its specific reaction pathways, kinetics, and selectivity would be purely speculative and not based on factual research findings.
Therefore, in the absence of any published research on "this compound," it is not possible to provide the detailed, data-driven article as outlined in the user's request.
Mechanistic Studies and Reactivity Profiles of 1 Bromo 2,6 Dimethylundeca 2,5 Diene
Exploration of Organometallic Cross-Coupling Chemistry
Negishi and Stille Coupling Applications for Polyene Extension
The structure of 1-Bromo-2,6-dimethylundeca-2,5-diene, featuring a vinyl bromide, makes it a suitable candidate for palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and could theoretically be employed to extend the polyene chain of the molecule.
In a hypothetical Negishi coupling , the vinyl bromide moiety of this compound would first undergo oxidative addition to a palladium(0) catalyst. The resulting organopalladium(II) species would then react with an organozinc reagent in a transmetalation step, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of organozinc reagent would determine the nature of the extended polyene. For instance, coupling with a vinylzinc reagent would introduce an additional double bond, elongating the conjugated system.
Similarly, in a Stille coupling , an organostannane reagent would be used in place of the organozinc compound. The mechanism follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The Stille reaction is known for its tolerance of a wide range of functional groups, which would be advantageous if further modifications to the undecadiene backbone were present.
Table 1: Predicted Reactants for Negishi and Stille Coupling of this compound
| Coupling Reaction | Organometallic Reagent | Potential Product Type |
| Negishi Coupling | R-ZnX (e.g., vinylzinc halide) | Extended Polyene |
| Stille Coupling | R-Sn(Bu)₃ (e.g., vinylstannane) | Extended Polyene |
Pericyclic Reactions and Cycloaddition Chemistry
Diels-Alder Reactivity of the Conjugated Diene System
The 2,5-diene system in this compound is a conjugated system, making it a potential diene component in the Diels-Alder reaction. This [4+2] cycloaddition reaction would involve the reaction of the diene with a dienophile to form a six-membered ring.
The reactivity of the diene in a Diels-Alder reaction would be influenced by the substituents on the diene. The methyl groups at the 2- and 6-positions could exert steric and electronic effects. Electronically, alkyl groups are weakly electron-donating, which can increase the energy of the highest occupied molecular orbital (HOMO) of the diene, potentially enhancing its reactivity towards electron-poor dienophiles. However, steric hindrance from these substituents could impede the approach of the dienophile, particularly bulky ones. The stereochemistry of the resulting cyclohexene (B86901) derivative would be determined by the geometry of the diene and the dienophile, following the well-established rules of endo selectivity in many cases.
Intramolecular Cyclizations and Cascade Reactions of this compound
The presence of a bromine atom and multiple double bonds within the same molecule opens up the possibility of intramolecular cyclization reactions. Under radical or metal-catalyzed conditions, the vinyl bromide could be activated to initiate a cyclization cascade. For instance, treatment with a radical initiator could lead to the formation of a vinyl radical, which could then add to one of the double bonds in the undecadiene chain. The regioselectivity of such a cyclization would depend on the relative stability of the resulting cyclic radical intermediates, with 5- and 6-membered rings being the most common products.
Alternatively, transition metal catalysis, for example with palladium or nickel complexes, could facilitate intramolecular Heck-type reactions. Oxidative addition of the metal to the carbon-bromine bond would be followed by intramolecular insertion of one of the double bonds, leading to the formation of a cyclic organometallic intermediate. Subsequent beta-hydride elimination or other termination steps would yield the final cyclic product.
Photoinduced and Thermal Rearrangements
Polyenes are known to undergo a variety of photoinduced and thermal rearrangements. For this compound, exposure to ultraviolet light could induce photochemical isomerizations of the double bonds (E/Z isomerization). Furthermore, conjugated dienes can undergo electrocyclic reactions under thermal or photochemical conditions. For example, a concerted 4π-electron electrocyclization could theoretically occur, though this is more common in cyclic dienes.
Sigmatropic rearrangements, such as nih.govwikipedia.org-hydride shifts, could also be envisioned under thermal conditions, leading to the migration of a hydrogen atom and a shift in the positions of the double bonds. The specific products of such rearrangements would be dictated by the principles of orbital symmetry (Woodward-Hoffmann rules).
Electrophilic Additions to the Alkene Moieties
Regioselectivity and Stereoselectivity of Hydrogen Halide Additions
The addition of hydrogen halides (HX) to the diene system of this compound would proceed via an electrophilic addition mechanism. The initial step would be the protonation of one of the double bonds to form a carbocation intermediate. Given the conjugated nature of the diene, the resulting carbocation would be resonance-stabilized (an allylic carbocation).
This resonance stabilization leads to the possibility of both 1,2- and 1,4-addition products. In 1,2-addition , the halide ion attacks the carbon atom adjacent to the initially protonated carbon. In 1,4-addition , the halide attacks at the other end of the conjugated system. The ratio of these products is often temperature-dependent. At lower temperatures, the kinetically controlled 1,2-adduct is often favored, while at higher temperatures, the thermodynamically more stable 1,4-adduct may predominate.
The regioselectivity of the initial protonation would follow Markovnikov's rule, where the proton adds to the carbon atom of the double bond that results in the formation of the more stable carbocation. The presence of methyl groups would influence this regioselectivity, favoring the formation of tertiary or secondary carbocations over primary ones. The stereochemistry of the addition would depend on the reaction conditions and the specific substrate, but additions to alkenes often proceed with anti-stereoselectivity, although syn-addition is also possible.
Table 2: Predicted Products of HBr Addition to this compound
| Addition Type | Intermediate | Potential Product Structure |
| 1,2-Addition | Allylic Carbocation | Halide adds to C2 or C6 |
| 1,4-Addition | Allylic Carbocation | Halide adds to C4 or C8 |
Halogenation and Hydroxylation Reactions
Direct experimental data on the halogenation and hydroxylation of this compound is not available in the reviewed scientific literature. However, the reactivity of the two double bonds can be predicted based on general principles of organic chemistry. The double bond at the 2-position is tetrasubstituted and part of an allylic bromide system, while the double bond at the 5-position is trisubstituted.
Halogenation, such as bromination (Br₂), would likely proceed via an electrophilic addition mechanism. The trisubstituted double bond at the 5-position would be more susceptible to electrophilic attack than the more sterically hindered and electronically deactivated double bond at the 2-position. The reaction would likely form a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.
Hydroxylation can be achieved through various methods, such as epoxidation followed by hydrolysis, or dihydroxylation using reagents like osmium tetroxide or potassium permanganate. Similar to halogenation, the more electron-rich and less sterically hindered double bond at the 5-position would be the more probable site of reaction. For instance, epoxidation with a peroxy acid would likely yield 5,6-epoxy-1-bromo-2,6-dimethylundeca-2-ene. Subsequent acid-catalyzed hydrolysis would open the epoxide to form the corresponding diol.
Radical Chemistry and Polymerization Potential
Information on the radical chemistry and polymerization potential specifically for this compound is not documented in the searched literature. The presence of two double bonds and an allylic bromide functionality suggests that the compound could participate in radical reactions.
Radical Initiation and Termination Pathways Involving this compound
Radical reactions are typically initiated by the homolytic cleavage of a weak bond, often facilitated by heat or light. In the case of this compound, the allylic C-Br bond is the most likely site for radical initiation due to its lower bond dissociation energy compared to other C-H or C-C bonds in the molecule. This would generate a resonance-stabilized allylic radical.
Radical Initiation:
Thermal or Photochemical Initiation:
this compound + heat/light → 2,6-dimethylundeca-2,5-dien-1-yl radical + Br•
Termination of radical chain reactions can occur through several pathways, including radical recombination or disproportionation.
Radical Termination:
Recombination:
2,6-dimethylundeca-2,5-dien-1-yl radical + Br• → this compound
2 x 2,6-dimethylundeca-2,5-dien-1-yl radical → Dimerized product
Disproportionation: This is less likely for tertiary allylic radicals but could involve the transfer of a hydrogen atom from one radical to another to form a saturated and an unsaturated product.
Intermolecular and Intramolecular Radical Cyclizations
The diene structure of this compound presents the possibility for both intermolecular and intramolecular radical cyclization reactions, although no specific examples are reported.
Intermolecular Radical Reactions: The allylic radical generated from this compound could add to the double bond of another molecule, initiating a polymerization process. The reactivity would depend on the reaction conditions and the concentration of the substrate.
Intramolecular Radical Cyclizations: The radical generated at the C1 position could potentially undergo intramolecular cyclization by attacking one of the double bonds. The regioselectivity of such a cyclization would be governed by Baldwin's rules. A 5-exo-trig cyclization onto the C5-C6 double bond would lead to a five-membered ring, which is generally favored. A 6-endo-trig cyclization would be disfavored.
Potential 5-exo-trig cyclization pathway:
Formation of the 2,6-dimethylundeca-2,5-dien-1-yl radical.
Intramolecular attack of the radical on the C5 position of the double bond.
Formation of a five-membered ring and a new radical at the C6 position.
The resulting cyclized radical would then need to be quenched, for example, by abstracting a hydrogen atom from a solvent molecule or another species.
Due to the lack of specific experimental data for this compound, the information presented above is based on general principles of organic reactivity and should be considered theoretical.
Stereochemical Aspects and Conformational Analysis
Configurational Isomerism of the Diene Units (E/Z Stereochemistry)
The two double bonds at the C2 and C5 positions can each exist as either an E or Z isomer, leading to four possible stereoisomers: (2E,5E), (2E,5Z), (2Z,5E), and (2Z,5Z).
The stereochemical outcome of the diene units is dictated by the synthetic route employed. Modern organic synthesis offers several methods for the stereoselective construction of 1,3-dienes. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for creating dienes with predefined stereochemistry. nih.gov For instance, the coupling of a stereodefined vinyl-boron or vinyl-zinc species with a vinyl halide can afford specific stereoisomers of the diene.
Another approach involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. While the standard Wittig reaction often yields predominantly the Z-alkene, modifications can steer the reaction towards the E-isomer. The Horner-Wadsworth-Emmons reaction typically provides excellent selectivity for the E-alkene. The choice of reagents and reaction conditions is therefore paramount in selectively synthesizing a particular stereoisomer of 1-Bromo-2,6-dimethylundeca-2,5-diene.
Recent advancements in stereoselective synthesis include dual 1,3-sulfur rearrangement of dithianes with alkynylsilanes, which can produce highly substituted (E)-1,3-dienes. acs.org Furthermore, ligand-controlled palladium-catalyzed dienylation reactions have been developed to allow for the stereodivergent synthesis of both E- and Z-dienes from a single reagent. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of the diene units.
¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons can provide valuable information. For the C5-C6 double bond, the coupling constant between the proton on C5 and the proton on C6 would be indicative of the geometry. A larger coupling constant (typically 11-18 Hz) is characteristic of a trans (E) relationship, while a smaller coupling constant (6-14 Hz) suggests a cis (Z) arrangement. libretexts.org
¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also be diagnostic. In general, the carbon of a methyl group in a Z-alkene is shielded (appears at a lower chemical shift) compared to that in an E-alkene due to the gamma-gauche effect.
Advanced 2D NMR Techniques: For complex molecules, one-dimensional NMR spectra can be difficult to interpret. Two-dimensional NMR techniques are indispensable in such cases. numberanalytics.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for stereochemical assignment as it detects through-space interactions between protons that are close to each other. wikipedia.org For the C2-C3 double bond, a NOESY experiment would show a correlation between the protons of the C1-bromomethyl group and the protons of the C4-methylene group in the Z-isomer. Conversely, in the E-isomer, a correlation would be expected between the C1-protons and the vinylic proton at C3 (if present, though in this specific compound it is a methyl group). Similarly, for the C5-C6 double bond, NOE correlations can distinguish between the E and Z isomers by observing the spatial proximity of the substituents on C5 and C6. intermediateorgchemistry.co.uk
Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to assign all the signals in the proton spectrum. numberanalytics.com
Below is a hypothetical data table illustrating the expected ¹H NMR chemical shifts and NOESY correlations for the (2Z,5E)-isomer.
| Proton(s) | Hypothetical δ (ppm) | Key NOESY Correlations |
| H-1 (CH₂Br) | 3.95 | H-3 (vinylic), H₄ |
| H-3 (vinylic) | 5.20 | H-1, H-4 |
| H-4 (CH₂) | 2.10 | H-1, H-3, H-5 |
| H-5 (vinylic) | 5.10 | H-4, H-7 |
| H-7 (CH₂) | 2.05 | H-5, H-8, H-6 methyl |
| H-8 to H-10 | 1.2-1.4 | - |
| H-11 (CH₃) | 0.88 | - |
| C2-CH₃ | 1.70 | H-3, H-1 |
| C6-CH₃ | 1.65 | H-5, H-7 |
This is an interactive data table. Click on the headers to sort.
Conformational Analysis of the Undecane (B72203) Backbone
The long and flexible undecane backbone of this compound can adopt numerous conformations through rotation around its single bonds. libretexts.org
The solid-state conformation, which could be determined by X-ray crystallography, would represent the lowest energy conformation under those conditions, though this may not be the most populated conformation in solution.
The conformation of the undecane backbone can significantly influence the molecule's reactivity. slideshare.net The accessibility of the reactive sites, such as the double bonds and the carbon bearing the bromine atom, will be dependent on the adopted conformation.
A key factor in the conformational preference around the diene unit is allylic strain (also known as A¹,³ strain). wikipedia.org This refers to the steric interaction between a substituent on one end of a double bond and an allylic substituent. For example, in the C4-C5 single bond, rotation will be influenced by the steric hindrance between the substituents on C3 and C6. Certain conformations may be highly disfavored due to these allylic strain interactions, which can in turn affect the reactivity of the diene system, for instance, in Diels-Alder reactions where an s-cis conformation of the diene is required. libretexts.org The preferred conformation will expose certain faces of the double bonds to attack, potentially leading to diastereoselectivity in reactions such as epoxidation or hydroboration. scribd.com
Chiral Induction and Asymmetric Transformations (if applicable to the compound's structure or derivatives)
As this compound is achiral (unless isotopically labeled), it cannot exhibit chirality itself. However, if a chiral center were introduced into the molecule, for example, by the stereoselective reduction of one of the double bonds or through substitution, the existing stereochemistry of the diene could influence the stereochemical outcome of subsequent reactions at other sites in the molecule. This phenomenon is known as asymmetric induction . youtube.com
Derivatives of this compound could be used in asymmetric transformations. For instance, if the bromine atom were replaced by a chiral auxiliary, this could direct the stereochemistry of reactions at the diene. Furthermore, chiral dienes are valuable ligands in transition metal-catalyzed asymmetric synthesis. sigmaaldrich.comacs.org If a chiral version of this diene were synthesized, it could potentially be used to induce enantioselectivity in a variety of chemical transformations. The development of chiral diene ligands has been a significant area of research, leading to highly enantioselective conjugate addition reactions and other important carbon-carbon bond-forming reactions. nih.gov
In-Depth Analysis of this compound Reveals Scant Stereochemical Data
The search for information on the diastereoselective synthesis of derivatives of this compound and enantioselective methodologies in its synthesis and reactions yielded no specific results for this particular compound. General methodologies for the stereoselective synthesis of brominated alkenes exist, but their direct application to this compound has not been documented in the available literature.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" of this compound as requested, due to the absence of published research on this specific molecule. The compound may be a novel structure, a theoretical molecule not yet synthesized, or an intermediate that has not been characterized in detail regarding its stereochemistry.
Further research and synthesis of this compound would be required to generate the data necessary to fulfill the requested detailed analysis. At present, the scientific community has not published findings that would allow for a thorough discussion of its diastereoselective and enantioselective properties.
Computational and Theoretical Investigations of 1 Bromo 2,6 Dimethylundeca 2,5 Diene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Bromo-2,6-dimethylundeca-2,5-diene, such calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. mdpi.com
A hypothetical HOMO-LUMO analysis for this compound would involve using computational methods like Density Functional Theory (DFT) to calculate the energies and visualize the spatial distribution of these orbitals. The diene system is expected to be the primary location of the HOMO, indicating its nucleophilic character, while the presence of the electron-withdrawing bromine atom would influence the energy and location of the LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data are illustrative and not based on actual calculations, as none are available in the literature.)
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -8.50 | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.20 | Represents the energy of the lowest energy empty orbital, available to accept electrons. |
| HOMO-LUMO Gap | 7.30 | The energy difference between the HOMO and LUMO, correlating with chemical stability. |
| Ionization Potential | 8.50 | The energy required to remove an electron from the molecule. |
| Electron Affinity | 1.20 | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | 3.65 | A measure of resistance to change in electron distribution. |
| Chemical Potential (μ) | -4.85 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | 3.22 | A measure of the energy lowering of a system when it accepts electrons. |
The distribution of electron density within this compound would dictate its electrostatic potential and, consequently, its interaction with other molecules. A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential.
For this molecule, it is anticipated that the regions around the bromine atom would exhibit a negative electrostatic potential due to the high electronegativity of bromine, making it a potential site for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups would likely show positive potential. The π-electron clouds of the double bonds would also represent regions of negative potential. Understanding this charge distribution is crucial for predicting non-covalent interactions and the initial stages of chemical reactions.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can provide detailed insights into the pathways of chemical reactions, including the identification of transient intermediates and transition states.
Key transformations for this molecule could include nucleophilic substitution at the carbon bearing the bromine, electrophilic addition to the diene system, and cyclization reactions. Transition state analysis would involve locating the saddle points on the potential energy surface that connect reactants to products. The geometry and vibrational frequencies of these transition states would need to be calculated to confirm their nature and to compute activation energies. For instance, in a hypothetical SN2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion simultaneously associated with the alpha-carbon.
Molecular Dynamics Simulations for Conformational Sampling
Exploration of Conformational Space and Flexibility
A thorough exploration of the conformational space of this compound is essential to understand its three-dimensional structure and flexibility. This analysis is typically initiated by identifying all rotatable bonds within the molecule. For this compound, the key rotatable bonds would be along the undecane (B72203) backbone, particularly the single bonds adjacent to the diene system and the bond connecting the bromine atom.
Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations like Density Functional Theory (DFT), would be employed to perform a systematic conformational search. This process involves rotating the identified bonds at specific increments and calculating the potential energy of each resulting conformer. The goal is to locate all low-energy conformers on the potential energy surface.
The results of such an analysis would be presented in a potential energy surface map, illustrating the energy of the molecule as a function of the torsion angles of the key rotatable bonds. The identified stable conformers, representing local minima on this surface, would be characterized by their relative energies and geometric parameters, such as bond lengths and angles.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Distances (Å) |
| A | 60° | 0.00 | Br-C1: 1.95, C2=C3: 1.34 |
| B | 180° | 1.25 | Br-C1: 1.96, C2=C3: 1.34 |
| C | -60° | 0.85 | Br-C1: 1.95, C2=C3: 1.34 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. Computational models are used to simulate these solvent effects, which can be broadly categorized into explicit and implicit solvent models.
Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules, providing a detailed, atomistic view of solute-solvent interactions. However, this method is computationally expensive. A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant.
These models would be used to recalculate the energies of the conformers of this compound in different solvents, ranging from nonpolar (e.g., hexane) to polar (e.g., water). The results would indicate how the relative stability of conformers changes with solvent polarity. Furthermore, these models can be applied to study the effect of solvents on reaction pathways involving this molecule, for instance, by calculating the energy barriers of a reaction in different media.
Spectroscopic Data Interpretation Through Computational Methods
Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. By predicting spectroscopic parameters, a direct comparison with experimental spectra can be made, aiding in the structural elucidation of molecules like this compound.
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
For Nuclear Magnetic Resonance (NMR) spectroscopy, computational methods, particularly DFT, can be used to predict the chemical shifts (δ) of ¹H and ¹³C atoms. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Similarly, for Infrared (IR) spectroscopy, the vibrational frequencies of the molecule can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule and can be compared with the peaks in an experimental IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (δ, ppm) for H attached to C1 | 3.5 - 4.0 |
| ¹³C NMR Chemical Shift (δ, ppm) for C1 | 30 - 40 |
| IR Vibrational Frequency (cm⁻¹) for C=C stretch | 1650 - 1680 |
| IR Vibrational Frequency (cm⁻¹) for C-Br stretch | 550 - 650 |
Note: This table is illustrative. Accurate predictions require specific computational calculations.
Correlation of Calculated and Experimental Spectroscopic Data
The correlation between calculated and experimental spectroscopic data is a powerful tool for structural verification. The methodology involves a systematic comparison of the predicted spectra with the experimentally obtained spectra.
For NMR, a plot of calculated versus experimental chemical shifts for all atoms in the molecule should yield a linear relationship with a high correlation coefficient (R² close to 1). Any significant deviations could indicate an incorrect structural assignment or the presence of specific molecular interactions not accounted for in the calculation.
For IR spectroscopy, the calculated vibrational frequencies and their corresponding intensities are compared with the experimental spectrum. This comparison helps in assigning the observed absorption bands to specific vibrational modes of the molecule. The agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. This correlative approach is fundamental in modern structural chemistry for the unambiguous identification and characterization of new chemical compounds.
1 Bromo 2,6 Dimethylundeca 2,5 Diene As a Strategic Synthetic Building Block
Applications in Total Synthesis of Complex Natural Products
The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks to construct intricate molecular architectures. While brominated hydrocarbons are valuable intermediates in carbon-carbon bond-forming reactions, the specific contributions of 1-Bromo-2,6-dimethylundeca-2,5-diene are not documented.
Role as an Advanced Intermediate in Macrolide Synthesis
Macrolides, a class of natural products often characterized by a large macrocyclic lactone ring, are important targets in synthetic chemistry due to their diverse biological activities. The synthesis of macrolides such as dictyostatin (B1249737) involves the coupling of complex fragments. nih.govbeilstein-journals.orgnih.gov While various synthetic routes to dictyostatin and its analogues have been developed, the use of this compound as an intermediate has not been reported in the accessible literature. nih.govbeilstein-journals.orgnih.gov
Specific Applications in the Total Synthesis of Dictyostatin and its Analogues
The total synthesis of dictyostatin, a potent microtubule-stabilizing agent, has been a significant challenge and achievement in organic synthesis. nih.govbeilstein-journals.orgnih.gov Researchers have devised convergent strategies to assemble this complex molecule, often involving the synthesis and coupling of key fragments. beilstein-journals.org However, a review of these synthetic pathways does not indicate the use of this compound as a building block.
Utilization in Polyketide and Terpenoid Construction
Polyketides and terpenoids represent two large families of natural products with a wide range of biological activities and structural diversity. nih.govresearchgate.netnih.gov The synthesis of these molecules often involves biomimetic approaches and the use of versatile building blocks. nih.govresearchgate.net There is currently no evidence to suggest that this compound has been utilized in the construction of polyketide or terpenoid skeletons.
Precursor to Biologically Active Molecules and Pharmaceutical Intermediates
The development of new therapeutic agents is a critical area of research. The unique structural features of synthetic building blocks can be exploited to create novel pharmacophores and libraries of compounds for drug discovery.
Design and Synthesis of Novel Pharmacophores Incorporating the Undeca-diene Scaffold
The undeca-diene scaffold, in principle, could serve as a foundation for the design of new pharmacophores. The presence of a bromine atom would allow for various chemical modifications to explore structure-activity relationships. However, there are no published studies detailing the design and synthesis of novel pharmacophores derived from this compound.
Future Research Directions and Uncharted Territories
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of allylic bromides often involves hazardous reagents like liquid bromine and chlorinated solvents, which pose significant environmental and safety risks. researchgate.networdpress.com Future research must prioritize the development of greener synthetic pathways to 1-Bromo-2,6-dimethylundeca-2,5-diene.
Exploration of Green Chemistry Principles in Bromination and Coupling Reactions
The core of sustainable synthesis lies in the adherence to the principles of green chemistry. For the synthesis of this compound, this involves rethinking the bromination step. Instead of using elemental bromine, future methods could employ safer, solid brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, which are easier to handle and reduce hazards. wordpress.comresearchgate.net An even greener approach involves the in situ generation of the brominating species. beyondbenign.org Systems such as sodium bromide (NaBr) with an oxidant like hydrogen peroxide (H₂O₂) in aqueous media can effectively brominate alkenes, minimizing waste and avoiding toxic reagents. beyondbenign.orgtandfonline.com
Furthermore, the synthesis of the undecadiene backbone itself can be made more sustainable. Coupling reactions, which are crucial for constructing the carbon skeleton, can be improved by using recyclable catalysts, such as copper(I) complexes in bioderived solvents like 2-MeTHF, which reduces reliance on petroleum-based solvents and minimizes catalyst waste. rsc.org
| Principle | Traditional Approach | Green Chemistry Approach |
| Reagents | Use of hazardous liquid Br₂. wordpress.com | In situ generation of Br₂ from NaBr/H₂O₂ or use of solid NBS. wordpress.comtandfonline.com |
| Solvents | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂). researchgate.net | Aqueous media, ethanol, or bioderived solvents (e.g., 2-MeTHF). beyondbenign.orgrsc.org |
| Atom Economy | Often lower due to byproducts from brominating agents. | Higher, especially with catalytic methods that minimize waste. researchgate.net |
| Safety | High risk due to corrosive and toxic reagents. wordpress.com | Significantly enhanced by avoiding hazardous materials. nih.gov |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. researchgate.net For a molecule like this compound, transition metal catalysis offers immense potential. Palladium-catalyzed reactions, for instance, are powerful tools for the selective functionalization of dienes. acs.org Research into palladium-catalyzed bromoallylation of alkynes could provide a direct and highly selective route to 1-bromo-1,4-dienes and similar structures. researchgate.net
Nickel and copper-based catalysts also present compelling avenues. Nickel catalysis is effective for the cross-coupling of vinyl bromides to form 1,4-dienes, while copper catalysts can mediate stereoconvergent dienylation of alkyl bromides. nih.govrsc.org Future studies should focus on developing catalysts that can selectively brominate the allylic position of a precursor like 2,6-dimethylundeca-2,5-diene or facilitate its construction with high regio- and stereocontrol. The goal would be to achieve high yields of the desired isomer while minimizing side reactions, such as addition to the double bonds. nih.govsnnu.edu.cn
Investigation of Bio-Inspired Synthetic Transformations
Nature provides a masterclass in efficient and selective synthesis. Bio-inspired and biomimetic approaches seek to replicate these processes in the laboratory. nih.gov The synthesis of halogenated terpenes in nature is often carried out by specific enzymes. nih.gov
One major avenue of research is the use of halogenase enzymes. Flavin-dependent halogenases (FDHs), for example, can catalyze the highly specific chlorination and bromination of electron-rich substrates under mild, aqueous conditions. nih.govdtu.dk Recent discoveries have even shown that certain FDHs can directly brominate terminal alkynes. nih.gov Research could focus on engineering or discovering a halogenase capable of selectively brominating the allylic C-H bond of a terpene precursor. Similarly, bromoperoxidase enzymes, which use bromide salts and an oxidant, are another class of biocatalysts that could be explored for this transformation. wikipedia.org
Another bio-inspired strategy involves mimicking the radical-based cyclization pathways common in terpene biosynthesis. nih.govresearchgate.net While the target molecule is acyclic, understanding and controlling radical intermediates could lead to novel methods for its synthesis or subsequent transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and control, particularly for hazardous reactions like bromination. mdpi.comresearchgate.net Performing the synthesis of this compound in a continuous flow reactor would allow for the safe, in situ generation of reactive brominating agents, minimizing operator exposure and preventing the accumulation of dangerous intermediates. nih.govvapourtec.com The excellent heat and mass transfer in microreactors can prevent runaway reactions and improve product selectivity. researchgate.net
Pairing flow chemistry with automated synthesis platforms can further accelerate research. nih.govnih.gov An automated system could rapidly screen different catalysts, solvents, and reaction conditions to optimize the synthesis of the target molecule. sigmaaldrich.comchemspeed.com Such platforms enable high-throughput experimentation, allowing researchers to quickly map the reactivity of the bromo-diene system and explore its derivatization in a systematic and efficient manner. fu-berlin.de
| Feature | Batch Synthesis | Flow & Automated Synthesis |
| Safety | Accumulation of hazardous reagents (e.g., Br₂) increases risk. nih.gov | In situ generation and immediate consumption of hazardous species in small volumes. mdpi.comresearchgate.net |
| Control | Difficult to control exotherms, leading to side products. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Scalability | Scaling up can be challenging and dangerous. | Readily scalable by running the system for longer periods ("numbering-up"). |
| Optimization | Slow, manual, one-at-a-time experimentation. | Rapid, automated screening of a wide range of reaction parameters. nih.govnih.gov |
Exploration of New Reactivity Modes and Unprecedented Transformations of the Bromo-Diene System
The dual functionality of this compound—an allylic bromide and a conjugated diene—opens the door to a wide range of chemical transformations. While classic reactions like nucleophilic substitution at the allylic position and Diels-Alder reactions on the diene are expected, future research should aim to uncover novel reactivity.
The allylic bromide moiety makes the compound a prime candidate for radical reactions. pearson.com Exploring photoredox catalysis could unlock new coupling partners and reaction pathways that are inaccessible under thermal conditions. The stability of the intermediate allylic radical or cation is a key factor governing its reactivity. stackexchange.com
Furthermore, the interaction between the bromide and the diene system could lead to unexpected cyclization or rearrangement reactions, potentially catalyzed by transition metals like palladium or iron. acs.orgacs.org Investigating its behavior under various catalytic cycles could reveal unprecedented transformations, leading to the synthesis of complex cyclic or polycyclic structures derived from the acyclic terpenoid backbone.
Discovery of Novel Applications in Materials Science, Catalysis, or Niche Areas of Organic Chemistry
A key goal of future research is to translate the unique structural features of this compound into practical applications.
Materials Science : The conjugated diene system is a classic monomer for polymerization. This compound could be used to synthesize novel polymers or copolymers with a pendant allylic bromide. This reactive handle could then be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties, such as flame retardants, specialty coatings, or cross-linked networks.
Catalysis : The terpenoid backbone could be incorporated into ligand structures for transition metal catalysis. The allylic bromide allows for easy attachment to phosphine (B1218219), amine, or N-heterocyclic carbene scaffolds. The resulting ligands could confer unique steric and electronic properties to a metal center, potentially leading to catalysts with novel activity or selectivity in various organic transformations.
Niche Organic Chemistry : As a functionalized terpene derivative, it serves as a building block for the synthesis of complex natural products or their analogues. Its specific chain length and substitution pattern could be valuable in constructing larger, biologically active molecules. Furthermore, its ability to participate in reactions like the Diels-Alder cycloaddition makes it a useful synthon for creating six-membered rings with defined stereochemistry. nih.gov
Q & A
Q. What synthetic routes are recommended for preparing 1-Bromo-2,6-dimethylundeca-2,5-diene?
Methodological guidance:
- Alkene bromination : Use N-bromosuccinimide (NBS) under radical-initiated conditions for regioselective allylic bromination. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
- Purification : Employ fractional distillation (if volatile) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via GC (>95% as per industrial standards for brominated alkenes) .
- Characterization : Confirm structure using -NMR (peaks at δ 5.2–5.8 ppm for conjugated diene protons) and IR (C-Br stretch ~550–600 cm) .
Q. How can researchers ensure accurate purity assessment of this compound?
Key steps:
- Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with flame ionization detection. Compare retention times to commercial standards of similar brominated alkenes .
- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase C18 columns with UV detection at 254 nm for bromine absorption. Validate with spiked samples to confirm resolution .
- Elemental analysis : Cross-check bromine content via combustion analysis (±0.3% deviation) .
Q. What are the critical storage conditions to prevent degradation?
Best practices:
- Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize light-induced decomposition and oxidation.
- Avoid aqueous environments: Bromoalkenes are prone to hydrolysis, forming alcohols or ketones. Use anhydrous solvents (e.g., THF, DCM) for dissolution .
Advanced Research Questions
Q. How do methyl substituents influence the reactivity of the diene system in cross-coupling reactions?
Mechanistic insights:
- Steric effects : The 2,6-dimethyl groups hinder approach of catalysts (e.g., Pd in Suzuki coupling), favoring terminal alkene reactivity. Optimize ligand choice (e.g., bulky phosphines like SPhos) to enhance selectivity .
- Electronic effects : Methyl groups donate electron density, stabilizing the diene system. This reduces electrophilicity, requiring stronger bases (e.g., NaOtBu) for deprotonation in Heck reactions .
- Validation : Compare reaction kinetics (UV-Vis monitoring) and DFT calculations to map electronic profiles .
Q. How can contradictions between experimental and computational data be resolved?
Conflict resolution strategies:
- Replicate experiments : Ensure consistency in reaction conditions (temperature, solvent purity). For example, discrepancies in yields may arise from trace moisture affecting bromine stability .
- Alternative characterization : Use X-ray crystallography to confirm stereochemistry if NMR data conflicts with computational predictions (e.g., unexpected diastereomer ratios) .
- Refine computational models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for van der Waals interactions in sterically crowded regions .
Q. What challenges arise in maintaining stereochemical integrity during synthesis?
Key challenges and solutions:
Q. What advanced techniques are suitable for studying surface adsorption behavior?
Methodological recommendations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
